molecular formula C7H7FO3 B13828949 (1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 385368-06-9

(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13828949
CAS No.: 385368-06-9
M. Wt: 158.13 g/mol
InChI Key: DONRFEOAFXSQFL-XUJUNTFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound characterized by a strained bicyclo[3.1.0]hexane skeleton with a fluorine atom and a carboxylic acid group at the 6-position, along with a ketone group at the 2-position. The compound has the molecular formula C₇H₅FO₃ and a molecular weight of 156.11 g/mol (CAS: 781663-21-6) .

Synthetic routes for this compound emphasize enantioselective methods. A key synthesis involves copper-catalyzed intramolecular cyclopropanation of a diazoketone precursor, followed by chiral HPLC purification to achieve high enantiopurity (>99% ee) . This method avoids impurities like chloroketones, enabling scalable production. The compound’s fluorine atom enhances metabolic stability and lipophilicity, while the carboxylic acid group allows for salt formation, improving aqueous solubility .

Properties

CAS No.

385368-06-9

Molecular Formula

C7H7FO3

Molecular Weight

158.13 g/mol

IUPAC Name

(1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C7H7FO3/c8-7(6(10)11)3-1-2-4(9)5(3)7/h3,5H,1-2H2,(H,10,11)/t3-,5-,7-/m0/s1

InChI Key

DONRFEOAFXSQFL-XUJUNTFYSA-N

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1[C@]2(C(=O)O)F

Canonical SMILES

C1CC(=O)C2C1C2(C(=O)O)F

Origin of Product

United States

Preparation Methods

Preparation Methods of (1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid

General Synthetic Strategy

The synthesis generally proceeds via the following key steps:

  • Preparation of a suitable bicyclo[3.1.0]hexane precursor with appropriate functional groups.
  • Introduction of the fluorine atom through electrophilic or nucleophilic fluorination of an epoxide or related intermediate.
  • Oxidation steps to install the ketone group at the 2-position.
  • Hydrolysis or ester cleavage to yield the free carboxylic acid.
  • Optical resolution or stereoselective synthesis to obtain the (1S,5S,6S) stereoisomer.

Specific Synthetic Routes and Key Reactions

Fluorination of Epoxide Intermediates

A pivotal step in the synthesis is the fluorination of an epoxide intermediate. Sakagami et al. (2007) described a method where an epoxide derivative of bicyclo[3.1.0]hexane was fluorinated using potassium hydrogen difluoride (KF·HF) to yield fluorinated bicyclic intermediates. This method was adapted for large-scale synthesis and provided high selectivity for the desired fluorinated product.

  • Starting from ethyl esters of bicyclo[3.1.0]hexane derivatives, epoxidation was performed.
  • Fluorination with KF·HF was carried out under controlled conditions to open the epoxide ring and introduce fluorine at the 6-position.
  • Subsequent hydrolysis steps removed ester protecting groups to yield the carboxylic acid.

This route achieved a total yield of approximately 6.7% over six steps, producing multi-gram quantities of the target compound with high optical purity (Sakagami et al., 2007).

Oxidation and Epoxidation Processes

European Patent EP1142860B1 discloses a process involving oxidation of bicyclo[3.1.0]hex-3-ene-6-carboxylic acid derivatives using peroxides to form epoxy derivatives. These epoxy intermediates are then fluorinated with fluorination agents such as N-fluorobenzenesulfonimide (NFSI) to yield fluorinated bicyclic compounds.

  • The oxidation step converts the alkene to an epoxide.
  • Fluorination introduces the fluorine atom stereoselectively.
  • Hydrogenation and further functional group manipulations lead to the desired 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid derivatives.

This method emphasizes the use of novel intermediates and provides an efficient route to fluorinated bicyclic acids.

Stereochemical Control and Optical Resolution

The stereochemistry is controlled through:

  • Use of chiral starting materials or chiral auxiliaries.
  • Selective fluorination of epoxides with defined stereochemistry.
  • Optical resolution of racemic mixtures using chiral amines such as (R)-1-phenylethylamine to separate enantiomers of the carboxylic acid.

This approach avoids difficult chromatographic separations and improves overall yield and purity.

Data Tables Summarizing Key Preparation Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Epoxidation Peroxide oxidation of bicyclohexene Not specified Forms epoxide intermediate
2 Fluorination KF·HF or NFSI fluorination agents 60-70% Stereoselective fluorination of epoxide
3 Hydrolysis/Deprotection Acidic hydrolysis (e.g., 48% HBr) Not specified Selective removal of ester protecting groups
4 Optical Resolution (R)-1-phenylethylamine Not specified Resolution of racemic acid to obtain (1S,5S,6S) isomer
5 Purification Recrystallization Not specified Used to purify intermediates and final product

Research Results and Analytical Data

  • Physical Properties: The compound is a solid with defined melting points consistent with pure stereoisomers.
  • Spectroscopic Data: 1H-NMR, 13C-NMR, and 19F-NMR confirm the presence of the fluorine atom, ketone, and carboxylic acid groups with stereochemical assignments.
  • Mass Spectrometry: High-resolution CI-MS confirms molecular weight (158.13 g/mol) matching the molecular formula C7H7FO3.
  • Optical Purity: Chiral resolution methods yield enantiomeric excess suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hexane-6-carboxylic acid, 6-fluoro-2-oxo-, (1S,5S,6S)-(9ci) can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[3.1.0]hexane-6-carboxylic acid, 6-fluoro-2-oxo-, (1S,5S,6S)-(9ci) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[3.1.0]hexane-6-carboxylic acid, 6-fluoro-2-oxo-, (1S,5S,6S)-(9ci) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Difluorinated Analogs

  • (1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic Acid Molecular Formula: C₇H₈F₂O₂ Molecular Weight: 162.13 g/mol Key Differences: Two fluorine atoms at the 3-position instead of one, altering electronegativity and steric bulk. The "rel" configuration indicates a relative stereochemistry, which may reduce receptor selectivity compared to the target compound . Synthesis: Not explicitly detailed in evidence but likely involves fluorination of a precursor.

Oxabicyclo Analogs

  • (1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid
    • Molecular Formula : C₆H₈O₃
    • Molecular Weight : 128.13 g/mol (CAS: 55685-58-0)
    • Key Differences : Replacement of the 3-position carbon with oxygen ("oxa"), reducing ring strain and altering electronic properties. This change may decrease metabolic stability compared to fluorinated analogs .

Benzyloxy-Substituted Derivative

  • (1R,3r,5S)-3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane
    • Molecular Formula : C₁₂H₁₄O₂
    • Molecular Weight : 190.24 g/mol (CAS: 82353-76-2)
    • Key Differences : A benzyloxy group increases hydrophobicity and steric bulk, making this compound more suited as a synthetic intermediate rather than a bioactive molecule .

Pharmacologically Active Bicyclic Compounds

LY354740 and LY379268 (mGlu2/3 Receptor Agonists)

  • LY379268: (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid Molecular Formula: C₈H₁₀NO₅ Key Differences: Amino and dicarboxylic acid groups confer high selectivity for mGlu2/3 receptors (>100-fold over other subtypes). Demonstrated antipsychotic efficacy in preclinical models by blocking phencyclidine (PCP)-induced behaviors .
  • LY354740: (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid Key Differences: Structural isomerism and additional amino group enhance receptor binding kinetics. Both LY compounds show minimal dopamine-mediated side effects, unlike classical antipsychotics .

Beta-Lactam Antibiotics

  • (5R,6S)-6-((R)-1-Hydroxyethyl)-7-oxo-3-((5-oxopyrrolidin-2-yl)methyl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid
    • Molecular Formula : C₁₃H₁₆N₂O₅S
    • Key Differences : Incorporation of a sulfur atom ("thia") and a beta-lactam ring, typical of carbapenem antibiotics. The complex structure targets bacterial cell wall synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid 781663-21-6 C₇H₅FO₃ 156.11 Fluorine, ketone, carboxylic acid Synthetic focus; potential CNS applications
(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid N/A C₇H₈F₂O₂ 162.13 Two fluorines Higher lipophilicity; untested in vivo
(1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid 55685-58-0 C₆H₈O₃ 128.13 Oxygen in ring Reduced metabolic stability
LY379268 N/A C₈H₁₀NO₅ 209.17 Amino, dicarboxylic acid mGlu2/3 agonist; antipsychotic in preclinical models
LY354740 N/A C₈H₁₁NO₄ 193.18 Amino, carboxylic acid Blocks PCP-induced behaviors without EPS

Research Findings and Implications

  • Synthetic Advantages : The target compound’s enantioselective synthesis (via copper catalysis) offers a scalable route compared to analogs requiring multi-step fluorination or chiral resolution .
  • However, the absence of an amino group may limit receptor affinity .
  • Physicochemical Properties : The fluorine atom enhances membrane permeability relative to oxabicyclo analogs, while the carboxylic acid improves solubility over difluorinated derivatives .

Biological Activity

(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic organic compound with significant potential in medicinal chemistry, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C7_7H7_7FO3_3 and a molecular weight of approximately 158.13 g/mol. Its unique bicyclic structure features a fluoro group at position 6 and a carboxylic acid functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC7_7H7_7FO3_3
Molecular Weight158.13 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point312.5 ± 37.0 °C
Flash Point142.8 ± 26.5 °C

Research indicates that this compound acts primarily as an allosteric modulator of mGluRs, which are critical for neurotransmission in the central nervous system (CNS). These receptors are implicated in various neurological functions such as learning, memory, and mood regulation.

Interaction with Metabotropic Glutamate Receptors

  • Modulation : The compound enhances or inhibits receptor activity depending on the specific subtype of mGluR it interacts with.
  • Therapeutic Potential : Its modulation can influence pathways associated with disorders like schizophrenia and depression.

Biological Activity

Studies have shown that compounds similar to this compound exhibit diverse biological activities:

  • Neuroprotective Effects : Potential to protect neurons from excitotoxicity.
  • Antidepressant Activity : Modulation of glutamate signaling pathways may alleviate symptoms of depression.
  • Cognitive Enhancement : Possible improvement in learning and memory through enhanced synaptic plasticity.

Study 1: Neuroprotective Effects

In vitro studies demonstrated that this compound reduced neuronal cell death in models of excitotoxicity induced by glutamate.

Study 2: Antidepressant-like Activity

Animal models treated with the compound showed significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant.

Comparison with Similar Compounds

The following table summarizes the biological activity of structurally similar compounds:

Compound NameUnique CharacteristicsBiological Activity
(1R,5R,6R)-2-amino-6-fluorobicyclo[3.1.0]hexane Contains an amino groupDifferent modulation effects on mGluRs
6,6-Difluoro-4-oxo-bicyclo[3.1.0]hexane Contains two fluorine atomsEnhanced lipophilicity

Q & A

Basic: What are the key synthetic strategies for constructing the bicyclo[3.1.0]hexane core in this compound?

Answer:
The bicyclo[3.1.0]hexane scaffold is typically synthesized via intramolecular cyclopropanation or transition-metal-catalyzed ring-opening/ring-closing reactions . For example:

  • Cyclopropanation : Using diazo compounds or vinyl carbenes to form the strained cyclopropane ring. Ethyl ester analogs (e.g., Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate) are synthesized via rhodium-catalyzed cyclopropanation of α-diazo-β-ketoesters .
  • Stereochemical control : Fluorine introduction at C6 requires chiral auxiliaries or asymmetric catalysis. Silver or zinc catalysts (e.g., in silacyclopropane reactions) enable stereoselective fluorination .

Table 1 : Example Reaction Conditions for Bicyclo[3.1.0]hexane Synthesis

MethodCatalyst/ReagentYield (%)StereoselectivityReference
Rh-catalyzed cyclopropanationRh₂(OAc)₄7585% ee
Ag-mediated fluorinationAgNO₃, Selectfluor®62>90% de

Advanced: How can enantioselective synthesis of the (1S,5S,6S)-stereoisomer be optimized?

Answer:
Enantioselectivity is achieved through chiral ligands or enzymatic resolution :

  • Asymmetric catalysis : Chiral bisoxazoline-Cu(I) complexes promote stereocontrol during cyclopropanation. For analogs like (1R,3R,4R,6S)-bicyclo[3.1.0] derivatives, enantiomeric excess (ee) >95% is reported using Cu(OTf)₂ with (R)-BINAP .
  • Dynamic kinetic resolution : Fluorine’s electronegativity stabilizes transition states, favoring the (1S,5S,6S)-isomer. Computational modeling (DFT) predicts activation barriers for competing pathways .

Basic: What analytical techniques validate the stereochemistry and purity of this compound?

Answer:

  • X-ray crystallography : Resolves absolute configuration (e.g., (1R,3R,4R,6S)-bicyclo derivatives confirmed via single-crystal X-ray, R-factor = 0.046) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Cyclopropane protons (δ 1.2–2.5 ppm, geminal coupling J = 4–8 Hz).
    • ¹⁹F NMR : Fluorine at C6 (δ -120 to -150 ppm, coupling with adjacent protons) .
  • HPLC-MS : Chiral columns (e.g., Chiralpak® AD-H) separate enantiomers, with purity >98% confirmed by LC-MS .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:
The carboxylic acid and β-lactam-like strained ring make stability pH-dependent:

  • Acidic conditions : Protonation of the carboxylic acid group reduces ring strain, enhancing stability (t₁/₂ >24 hrs at pH 2).
  • Basic conditions : Deprotonation triggers ring-opening (e.g., hydrolysis at pH 10, t₁/₂ = 3 hrs).
    Recommendations :
  • Store at pH 5–7 (buffered solutions).
  • Avoid prolonged heating (>40°C) to prevent decomposition .

Advanced: How can computational methods (e.g., DFT) predict reactivity in fluorinated bicyclo systems?

Answer:
Density Functional Theory (DFT) calculates:

  • Ring strain energy : ~25 kcal/mol for bicyclo[3.1.0]hexane, influencing reactivity.
  • Fluorine effects : Electron-withdrawing fluorine stabilizes transition states in nucleophilic attacks (ΔG‡ reduced by 3–5 kcal/mol vs. non-fluorinated analogs) .
    Case study : DFT predicts regioselective fluorination at C6 due to hyperconjugative stabilization of the transition state .

Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Answer:
Contradictions arise from assay variability or stereochemical impurities :

  • Reproducibility checks : Use standardized assays (e.g., β-lactamase inhibition assays for related bicyclo compounds).
  • Stereochemical analysis : Confirm enantiopurity via chiral HPLC; even 5% impurity of (1R,5R,6R)-isomer can nullify activity .
  • Buffer effects : Activity may vary in Tris vs. phosphate buffers due to metal ion chelation .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • GHS classification : No acute toxicity reported, but handle as a respiratory irritant (PPE: gloves, goggles).
  • Decomposition products : Avoid strong oxidizers to prevent release of HF gas .

Advanced: What strategies exist for functionalizing the 2-oxo group for prodrug development?

Answer:

  • Esterification : React with ethyl chloroformate (yield 70–80%) to improve bioavailability.
  • Amide coupling : Use EDC/HOBt with amino acids (e.g., glycine) for targeted delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.